molecular formula C24H44Cl2O2 B055702 Tetracosanedioyl dichloride CAS No. 123333-83-5

Tetracosanedioyl dichloride

Cat. No.: B055702
CAS No.: 123333-83-5
M. Wt: 435.5 g/mol
InChI Key: OPMFMJWZTUCYPC-UHFFFAOYSA-N
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Description

Properties

CAS No.

123333-83-5

Molecular Formula

C24H44Cl2O2

Molecular Weight

435.5 g/mol

IUPAC Name

tetracosanedioyl dichloride

InChI

InChI=1S/C24H44Cl2O2/c25-23(27)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)28/h1-22H2

InChI Key

OPMFMJWZTUCYPC-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl

Canonical SMILES

C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl

Synonyms

tetracosanedioyl dichloride

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Dicarboxylic Acid

Reaction with water yields tetracosanedioic acid:
C24H46Cl2O2+2H2OC24H46O4+2HCl\text{C}_{24}\text{H}_{46}\text{Cl}_2\text{O}_2+2\text{H}_2\text{O}\rightarrow \text{C}_{24}\text{H}_{46}\text{O}_4+2\text{HCl}
Mechanism :

  • Nucleophilic attack by water on carbonyl carbon.

  • Elimination of chloride, forming a tetrahedral intermediate .

  • Deprotonation to regenerate the carboxylic acid10.

Esterification with Alcohols

Reacts with primary alcohols (e.g., ethanol) to form diesters:
C24H46Cl2O2+2ROHC24H46O4R2+2HCl\text{C}_{24}\text{H}_{46}\text{Cl}_2\text{O}_2+2\text{ROH}\rightarrow \text{C}_{24}\text{H}_{46}\text{O}_4\text{R}_2+2\text{HCl}
Conditions : Pyridine is often added to neutralize HCl and drive the reaction .

Example :

ReagentProductYield (%)
MethanolDimethyl tetracosanedioate85–90
EthanolDiethyl tetracosanedioate80–85

Amidation with Amines

Forms polyamides or diamides depending on stoichiometry:
C24H46Cl2O2+2RNH2C24H46O2(NHR)2+2HCl\text{C}_{24}\text{H}_{46}\text{Cl}_2\text{O}_2+2\text{RNH}_2\rightarrow \text{C}_{24}\text{H}_{46}\text{O}_2(\text{NHR})_2+2\text{HCl}
Applications : Used in synthesizing long-chain polyamides for industrial coatings .

Mechanistic Notes :

  • Tertiary amines (e.g., triethylamine) enhance reactivity by absorbing HCl10.

  • Stepwise substitution is observed due to steric hindrance from the long alkyl chain .

Condensation Polymerization

Tetracosanedioyl dichloride participates in step-growth polymerization with diols or diamines:

With Diamines :
nC24H46Cl2O2+nH2N(CH2)xNH2Polyamide+2nHCln\text{C}_{24}\text{H}_{46}\text{Cl}_2\text{O}_2+n\text{H}_2\text{N}(\text{CH}_2)_x\text{NH}_2\rightarrow \text{Polyamide}+2n\text{HCl}
Key Features :

  • High thermal stability polymers.

  • Used in specialty fibers and films .

Reaction Conditions :

ParameterOptimal Range
Temperature60–80°C
SolventChloroform or DMF

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Selected Diacid Dichlorides
Compound Structure Type Carbon Chain Length Key Functional Groups
Tetracosanedioyl dichloride Aliphatic 24 -COCl at both ends
Decanedioyl dichloride Aliphatic 10 -COCl at both ends
Terephthaloyl dichloride Aromatic 8 (aromatic ring) -COCl at para positions
Phthaloyl dichloride Aromatic 6 (aromatic ring) -COCl at adjacent positions

Key Insights :

  • Chain Length : this compound’s extended aliphatic chain enhances hydrophobicity and reduces solubility in polar solvents compared to shorter-chain analogs like decanedioyl dichloride .
  • Aromatic vs. Aliphatic : Aromatic dichlorides (e.g., terephthaloyl) exhibit higher melting points and rigidity due to conjugated π-electron systems, whereas aliphatic variants (e.g., tetracosanedioyl) offer flexibility .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound Decanedioyl Dichloride Terephthaloyl Dichloride
Molecular Weight (g/mol) ~437.4 239.1 203.0
Solubility Low in water; high in organic solvents (e.g., dichloromethane) Soluble in THF, chloroform Soluble in acetone, ether
Reactivity High (nucleophilic acyl substitution) Moderate High (enhanced by aromatic conjugation)
Applications Flexible polymers, surfactants Nylon derivatives High-strength polymers (e.g., Kevlar)

Key Insights :

  • Reactivity : this compound’s reactivity is comparable to other diacid dichlorides but may be slightly reduced due to steric hindrance from its long chain.
  • Thermal Stability : Longer aliphatic chains typically lower melting points compared to aromatic analogs. For instance, terephthaloyl dichloride melts at ~83°C, while this compound likely has a lower melting point .
Table 3: Hazard Profiles
Compound Hazards Safety Precautions
This compound Corrosive (Skin Corr. 1B), toxic upon inhalation (estimated) Use PPE, fume hoods
Terephthaloyl dichloride Acute Tox. 3, Skin Corr. 1A Avoid direct contact, store in sealed containers
Decanedioyl dichloride Corrosive, hygroscopic Moisture-free storage, inert atmosphere

Key Insights :

  • All diacid dichlorides require stringent handling due to their corrosive nature and moisture sensitivity, which can release HCl gas .

Q & A

Basic: What are the optimal synthetic routes for Tetracosanedioyl dichloride, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via chlorination of tetracosanedioic acid using agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Reaction Conditions: Refluxing the diacid with excess SOCl₂ under anhydrous conditions, followed by removal of byproducts (e.g., SO₂, HCl) via vacuum distillation .
  • Purification: Recrystallization from non-polar solvents (e.g., hexane) or fractional distillation to isolate the dichloride.
  • Purity Validation:
    • Spectroscopy: ¹H NMR (δ ~2.8–3.2 ppm for -COCl protons) and ¹³C NMR (δ ~170–175 ppm for carbonyl carbons) .
    • Elemental Analysis: Confirm Cl content via titration (e.g., Volhard method) .

Advanced: How does the alkyl chain length of this compound influence its reactivity in polyamide synthesis?

Methodological Answer:
The 24-carbon chain introduces steric hindrance and hydrophobic effects, altering reaction kinetics and polymer morphology. To study this:

  • Comparative Kinetics: Conduct polycondensation reactions with varying diacid dichlorides (C12, C18, C24) and measure reaction rates via FT-IR monitoring of carbonyl group consumption .
  • Polymer Characterization: Use DSC (glass transition temperature analysis) and SAXS (morphology studies) to correlate chain length with crystallinity .
  • Computational Modeling: Employ molecular dynamics simulations to predict steric effects on monomer alignment during polymerization .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify -COCl stretching vibrations at ~1800 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹ .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (expected m/z ~438 for [M+H]⁺) and isotopic patterns for Cl .
  • HPLC: Use reverse-phase columns (C18) with UV detection at 210 nm to assess purity and detect residual diacid or solvents .

Advanced: How can researchers resolve discrepancies in reported solubility parameters of this compound?

Methodological Answer:
Discrepancies often arise from solvent polarity or measurement techniques. To address this:

  • Standardized Protocols: Replicate solubility tests in controlled conditions (e.g., 25°C, inert atmosphere) using USP-grade solvents.
  • Hansen Solubility Parameters: Calculate HSPs via turbidimetry titration and compare with literature values .
  • Meta-Analysis: Statistically evaluate historical data using tools like Cochrane Review to identify outliers or methodological biases .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods to prevent exposure to corrosive vapors .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
  • Toxicology Screening: Conduct acute toxicity assays (e.g., LD50 in rodents) to establish safety thresholds .

Advanced: Can computational models predict the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

  • DFT Calculations: Model hydrolysis transition states to identify rate-determining steps and activation energies .
  • Experimental Validation: Perform kinetic studies at varying pH levels (2–12) and temperatures (20–80°C), monitoring hydrolysis via conductivity measurements .
  • QSPR Models: Corrogate computed descriptors (e.g., LUMO energy) with experimental hydrolysis rates to build predictive algorithms .

Basic: How does solvent choice impact the reactivity of this compound in esterification reactions?

Methodological Answer:

  • Polar Aprotic Solvents: Use dichloromethane or THF to enhance electrophilicity of the carbonyl group.
  • Kinetic Profiling: Monitor reaction progress via in situ Raman spectroscopy to compare rates in different solvents .
  • Solvent Effects Table: Tabulate dielectric constants vs. reaction yields to identify optimal media .

Advanced: What strategies enable the use of this compound in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand Design: Synthesize Schiff base ligands from the dichloride and test enantioselectivity in model reactions (e.g., aldol condensation) .
  • Catalytic Screening: Use high-throughput robotics to evaluate ligand-metal complexes (e.g., Cu, Pd) for turnover frequency and ee values .
  • Mechanistic Studies: Employ stopped-flow NMR to capture intermediates and propose catalytic cycles .

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